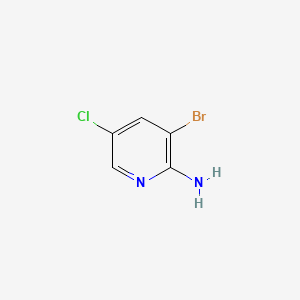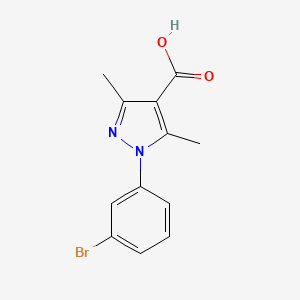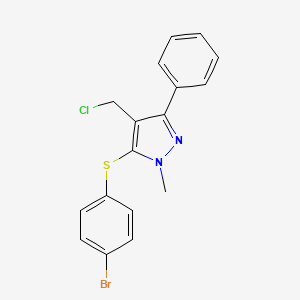![molecular formula C21H18N2 B1272156 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine CAS No. 904814-66-0](/img/structure/B1272156.png)
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodiazepines are a class of compounds with a fused benzene and diazepine ring system, which have been extensively studied due to their diverse biological activities, including anxiolytic, antiarrhythmic, and anticancer properties. The compound "4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine" falls within this category and is of significant interest in pharmaceutical research due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of benzodiazepine derivatives has been the subject of various studies, aiming to develop efficient and environmentally friendly methods. A novel one-pot three-component synthesis in water has been reported, which is both green and efficient, yielding excellent isolated yields of 2,4-disubstituted-3H-benzo[b][1,4]diazepines . Another study describes the synthesis of 1-benzyl-4,6-diaryl-2,3-dihydropyrazolo[3,4-b][1,4]diazepines through the reaction of amino-pyrazoles with dimethylaminopropiophenones . Additionally, a one-pot three-(in situ five)-component condensation reaction has been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, highlighting the versatility of multicomponent reactions in creating diverse benzodiazepine libraries .
Molecular Structure Analysis
X-ray crystallography has been utilized to confirm the structures of synthesized benzodiazepines. For instance, the structure of a diimino benzodiazepine molecule was confirmed through crystallographic analysis . The crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine revealed an extended conformation with a chair conformation of the seven-membered ring, providing insights into the molecular geometry and intramolecular interactions .
Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including Michael addition and cyclocondensation, as part of their synthesis . The reactivity of these compounds is influenced by their molecular structure, which can be manipulated through different synthetic routes to yield a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines are closely related to their structure and substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the presence of substituents like trifluoromethyl groups can significantly affect the compound's lipophilicity and metabolic stability . NMR and IR spectroscopy, along with mass spectrometry, are commonly used techniques for the characterization of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
A series of novel derivatives of benzodiazepines, including compounds structurally related to 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine, have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These derivatives have shown notable potential in these fields, indicating the broad application scope of benzodiazepine compounds in medicinal chemistry (Bhat, Chauhan, Kumar, & Kumar, 2014).
Antimicrobial Properties
Significant research has been conducted on the antimicrobial properties of benzodiazepine derivatives. Various studies have demonstrated their efficacy against bacterial and fungal strains. For instance, certain derivatives have shown comparable activity to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021); (Desai & Joshi, 2020).
Anticancer Applications
Benzodiazepine derivatives have been explored for their potential in anticancer treatments. Specific compounds have demonstrated potent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Verma et al., 2015).
Chemical Synthesis and Structural Studies
The chemical synthesis and structural characterization of benzodiazepine derivatives are crucial in understanding their biological activities. Various methods have been developed for the efficient synthesis of these compounds, and studies have been conducted to elucidate their molecular structures and conformations (Ahumada et al., 2016); (Núñez Alonso et al., 2020).
Anti-Inflammatory Activity
Some benzodiazepine derivatives have been synthesized and evaluated for their anti-inflammatory activity. The presence of specific substituents has been correlated with increased anti-inflammatory effectiveness, highlighting the role of chemical modification in therapeutic application (Kumar & Ishwarbhat, 2016).
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,22H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYMXUUBSYDJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378055 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine | |
CAS RN |
904814-66-0 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)


![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)




![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)


![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

